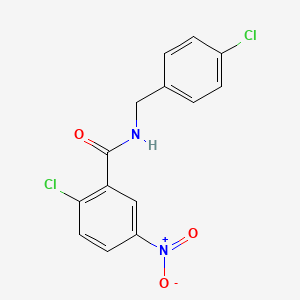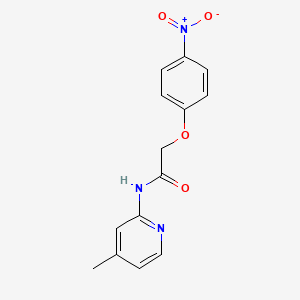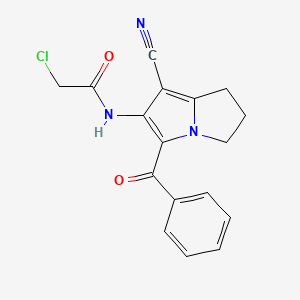
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide, also known as HMAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide may also enhance the activity of antioxidant enzymes and increase the levels of reactive oxygen species in plants, leading to improved growth and stress tolerance.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and enhancement of antioxidant enzyme activity in cancer cells. In plants, 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been shown to increase the levels of reactive oxygen species, leading to improved growth and stress tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or plants. However, one limitation is the limited availability of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide, including:
1. Investigating the mechanism of action in cancer cells and plants to better understand how 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide works.
2. Developing new synthesis methods to increase the availability of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide for research purposes.
3. Studying the effects of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide on other types of cancer cells and plant species to determine its potential applications in a wider range of fields.
4. Investigating the potential use of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide in combination with other drugs or chemicals to enhance its effectiveness.
5. Studying the effects of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide on the microbiome to determine its potential impact on human health.
Métodos De Síntesis
The synthesis of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide involves the reaction of 2-hydroxyacetohydrazide with 2-methylcyclohexanone and 2-methylbenzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white crystalline powder with a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been investigated for its ability to enhance the growth and yield of crops, as it has been shown to increase the germination rate and root length of plants.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-(2-methylcyclohexylidene)amino]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-3-5-9-13(11)15(19)16(20)18-17-14-10-6-4-8-12(14)2/h3,5,7,9,12,15,19H,4,6,8,10H2,1-2H3,(H,18,20)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTNJKVVCOOGSF-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C(C2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\NC(=O)C(C2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(2-methylcyclohexylidene)amino]-2-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)

![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)






![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)